molecular formula C24H18BNO2 B1532687 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid CAS No. 1133058-06-6

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid

Cat. No.: B1532687
CAS No.: 1133058-06-6
M. Wt: 363.2 g/mol
InChI Key: AIDQRXUWQFRMAQ-UHFFFAOYSA-N
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Description

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid: is a boronic acid derivative with the molecular formula C24H18BNO2 and a molecular weight of 363.22 g/mol . This compound is characterized by the presence of a carbazole core substituted with phenyl groups at the 6 and 9 positions and a boronic acid group at the 3 position. It is a white to almost white crystalline solid that is stable under normal conditions .

Scientific Research Applications

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid has diverse applications in scientific research, including:

Safety and Hazards

Although “(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid” is stable at room temperature, it may cause irritation to the eyes, skin, and respiratory system . During use, appropriate personal protective measures should be taken, such as wearing gloves, goggles, and respiratory protection . It should be stored properly and avoid contact with oxidizing agents to prevent potential fire or explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid typically involves a two-step process . Initially, a carbazole derivative is prepared by treating the carbazole ring with nitroso compounds to form diphenylamine derivatives. Subsequently, these derivatives undergo a condensation reaction with boronic acid to yield the target compound .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent choice, and purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new chemical bonds. The boronic acid group can also interact with biological molecules, potentially inhibiting or modifying their function .

Comparison with Similar Compounds

Uniqueness:

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and physical properties. This unique structure allows it to form stable coordination complexes and participate in specific chemical reactions that may not be feasible with other similar compounds .

Properties

IUPAC Name

(6,9-diphenylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDQRXUWQFRMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732751
Record name (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133058-06-6
Record name (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,9-Diphenyl-9H-carbazole-3-boronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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